tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754247
InChI: InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1COCC1CO
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

CAS No.:

Cat. No.: VC13754247

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Standard InChI Key RBFZUVZVPAETHZ-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1COCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1COCC1CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[(3RR,4SS)-4-(hydroxymethyl)oxolan-3-yl]carbamate, reflects its stereochemistry and functional groups. The tetrahydrofuran ring adopts a puckered conformation, with the hydroxymethyl group (-CH2_2OH) and carbamate moiety (-OC(=O)NH-) occupying adjacent positions on the 3RR,4SS carbons. This configuration is critical for its interactions in chiral environments .

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC10H19NO4\text{C}_{10}\text{H}_{19}\text{NO}_4
Molecular Weight217.26 g/mol
IUPAC Nametert-butyl NN-[(3RR,4SS)-4-(hydroxymethyl)oxolan-3-yl]carbamate
CAS Number2472560-02-2
InChI KeyRBFZUVZVPAETHZ-YUMQZZPRSA-N
SMILESCC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO

Stereochemical Significance

The (3RR,4SS) configuration dictates the compound’s three-dimensional arrangement, influencing its reactivity and biological interactions. Computational models reveal that the hydroxymethyl group’s orientation enhances hydrogen-bonding potential, which may improve solubility and binding affinity in enzymatic systems .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Ring Formation: Cyclization of a diol precursor to form the tetrahydrofuran ring.

  • Hydroxymethyl Introduction: Oxidation or substitution reactions to add the -CH2_2OH group.

  • Carbamate Protection: Reaction with tert-butyl carbamate under basic conditions (e.g., NaH or K2_2CO3_3) in tetrahydrofuran (THF) or dichloromethane (DCM).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Tetrahydrofuran formationEpoxide cyclization, H2_2O/acid65–75
HydroxymethylationFormaldehyde, BF3_3-ether70–80
Carbamate couplingtert-Butyl carbamate, NaH, THF85–90

Industrial Production Challenges

Scaling up synthesis requires optimizing catalytic efficiency and minimizing racemization. Continuous-flow reactors and enantioselective catalysts are under investigation to improve throughput and stereochemical purity .

Chemical Reactivity and Functionalization

Carbamate Group Reactivity

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a chiral building block for antiviral and anticancer agents. For example, its carbamate group has been incorporated into protease inhibitors targeting HIV-1 .

Protecting Group Strategies

Its stability under basic conditions makes it ideal for temporary amine protection in peptide synthesis, reducing side reactions during solid-phase assembly.

Table 3: Comparative Analysis of Carbamate Protecting Groups

Protecting GroupStability (pH)Deprotection Method
tert-Butyl1–13TFA, HCl/dioxane
Benzyl1–10H2_2/Pd-C
Fmoc7–9Piperidine/DMF

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess.

  • Biological Screening: Expanding in vitro and in vivo studies to validate therapeutic potential.

  • Green Chemistry: Investigating solvent-free or biocatalytic routes to reduce environmental footprint .

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